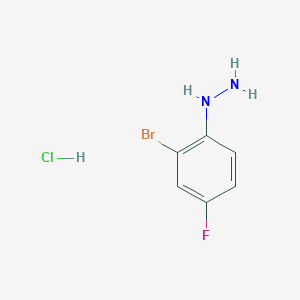

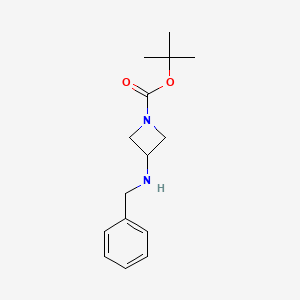

![molecular formula C10H7F3N2O2 B1340962 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 874776-53-1](/img/structure/B1340962.png)

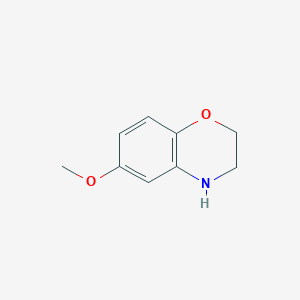

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 874776-53-1 . It has a molecular weight of 244.17 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3N2O2/c1-5-3-2-4-15-6(9(16)17)7(10(11,12)13)14-8(5)15/h2-4H,1H3,(H,16,17) .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Transition-Metal-Free, Visible-Light-Mediated C–H Trifluoromethylation

A study developed a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines using anthraquinone-2-carboxylic acid as the photo-organocatalyst. This method allows for the efficient and regioselective functionalization of imidazo[1,2-a]pyridine derivatives under mild conditions (Zhou, Xu, & Zhang, 2019).

Synthesis of Room Temperature Ionic Liquids (RTILs)

Research has shown a direct method for methylation or trifluoroethylation of imidazole and pyridine derivatives, leading to high yields of the corresponding salts. This approach offers a straightforward route to synthesize a variety of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).

Molecular Structure Analysis

A crystallographic study on a similar compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, revealed insights into its planar structure and hydrogen-bonding interactions, which could be relevant for understanding the properties of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (Fun et al., 2011).

Synthesis and Characterization of Derivatives

Another study focused on the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives, presenting a multi-step process that includes alkylation/cyclization, chlorination, and cross-coupling/hydrolysis reactions. This research provides a framework for the synthesis of complex derivatives which could be applied to this compound (Hui-r, 2014).

Continuous Flow Synthesis

A novel approach for the continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles was developed. This method allows for the direct synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, enhancing efficiency and scalability (Herath, Dahl, & Cosford, 2010).

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore environmentally benign synthetic strategies and the development of new synthetic protocols .

Propiedades

IUPAC Name |

8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-5-3-2-4-15-6(9(16)17)7(10(11,12)13)14-8(5)15/h2-4H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAKSFFHEPDPHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585929 |

Source

|

| Record name | 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874776-53-1 |

Source

|

| Record name | 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

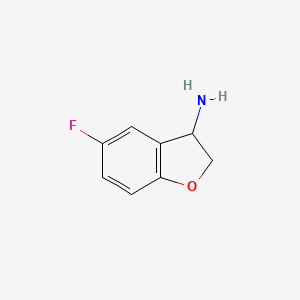

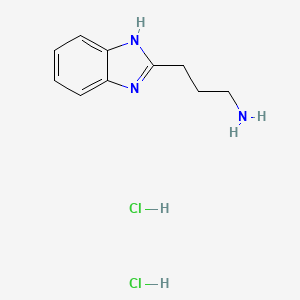

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)

![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)